An In-Depth Technical Guide to Neodymium Fluoride (NdF₃)
An In-Depth Technical Guide to Neodymium Fluoride (NdF₃)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Neodymium fluoride (B91410) (NdF₃) is an inorganic compound that has garnered significant attention across various scientific and technological domains. It is a purplish-pink colored solid known for its high melting point and insolubility in water.[1] As a key member of the rare-earth fluoride family, NdF₃ is integral to the production of high-performance neodymium-iron-boron (NdFeB) permanent magnets, specialty fluoride glasses, and advanced laser systems.[1][2]
For professionals in drug development and biomedical research, the unique optical properties and biocompatibility of rare-earth fluorides make them promising candidates for advanced applications. Neodymium fluoride nanoparticles, in particular, are being explored for their potential in high-resolution bioimaging and as carriers for targeted drug delivery systems.[3] This guide provides a comprehensive technical overview of the chemical formula, crystal structure, properties, and experimental protocols related to NdF₃, with a focus on its relevance to modern research and development.
Chemical Formula and Properties
The chemical formula for neodymium fluoride is NdF₃ .[1][2][4][5] It is also commonly referred to as Neodymium(III) fluoride or neodymium trifluoride.[1][6] The compound consists of one neodymium cation (Nd³⁺) and three fluoride anions (F⁻).
Physical and Chemical Properties
The fundamental physical and chemical properties of NdF₃ are summarized in the table below, providing a baseline for its handling and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 201.24 g/mol | [2][4] |
| Appearance | White to light purple/pink crystalline solid | [1][2] |
| Density | 6.5 g/cm³ | [1][2] |
| Melting Point | ~1,374 - 1,380 °C | [1][2] |
| Boiling Point | 2300 °C (Sublimes at high temperatures) | [2][6] |
| Solubility | Insoluble in water; Soluble in strong acids (e.g., HCl, HNO₃) | [2][7] |
| Crystal Structure | Hexagonal (Tysonite-type) | [2][7] |
Crystal Structure of Neodymium Fluoride
Neodymium fluoride crystallizes in the hexagonal system, adopting the tysonite (LaF₃) structure.[2][5] This structure is characteristic of many trifluorides of the larger rare-earth elements.[8]
The coordination geometry for the neodymium ion (Nd³⁺) is a key feature of this structure. Each Nd³⁺ ion is 9-coordinate, surrounded by nine fluoride ions in a tricapped trigonal prismatic arrangement.[1][6] This high coordination number is a result of the ionic bonding and the relative sizes of the Nd³⁺ and F⁻ ions.
Crystallographic Data
The precise arrangement of atoms in the NdF₃ crystal is defined by its space group and lattice parameters. While several space groups can describe the hexagonal structure, P-3c1 is commonly cited for the tysonite structure type.[5] Another possible space group identified for NdF₃ is P6₃/mcm.[4]
| Parameter | Value (P-3c1 Structure Type) | Value (P6₃/mcm Structure) | Reference(s) |
| Crystal System | Trigonal (Hexagonal lattice) | Hexagonal | [5] |
| Space Group | P-3c1 (No. 165) | P6₃/mcm (No. 193) | [5] |
| Lattice Constant a | ~7.03 Å | 7.11 Å | [5] |
| Lattice Constant c | ~7.20 Å | 7.09 Å | [5] |
| Formula Units (Z) | 6 | - | [5] |
Note: Lattice parameters can vary slightly based on the synthesis method and experimental conditions. The values presented are representative.
Experimental Protocols
The synthesis and characterization of NdF₃ are critical for obtaining material with the desired purity, particle size, and crystallinity for research applications.
Synthesis of NdF₃
Two common laboratory-scale methods for synthesizing neodymium fluoride are aqueous precipitation and solid-state reaction.
This method is effective for producing hydrated NdF₃, which can be subsequently dehydrated.[1]
-
Precursor Preparation: Prepare a 0.5 M solution of neodymium(III) nitrate (B79036) (Nd(NO₃)₃) in deionized water.
-
Precipitation: While stirring vigorously, slowly add a stoichiometric equivalent of 40% hydrofluoric acid (HF) to the neodymium nitrate solution. The reaction is: Nd(NO₃)₃(aq) + 3 HF(aq) → NdF₃·xH₂O(s) + 3 HNO₃(aq)[1]
-
Aging: Allow the resulting precipitate to age in the mother liquor for 2-4 hours to ensure complete reaction and improve crystallinity.
-
Isolation: Separate the purplish-pink precipitate by centrifugation or vacuum filtration.
-
Washing: Wash the collected solid multiple times with deionized water to remove residual nitric acid and unreacted precursors, followed by a final wash with ethanol.
-
Drying: Dry the product in a vacuum oven at 80-100 °C for 12 hours to yield NdF₃ hydrate. Anhydrous NdF₃ can be obtained by careful heating of the hydrate.[1]
This method uses a solid fluorinating agent and is suitable for producing anhydrous NdF₃ directly.
-
Precursor Preparation: Thoroughly mix neodymium(III) oxide (Nd₂O₃) powder with ammonium (B1175870) hydrofluoride (NH₄HF₂) in a 1:8 molar ratio in an agate mortar. A 10% excess of the fluorinating agent is recommended to ensure complete conversion.
-
Reaction: Place the mixture in a graphite (B72142) or platinum crucible and heat in a horizontal tube furnace under an inert atmosphere (e.g., argon).
-
Heating Profile:
-
Ramp the temperature to 200 °C at a rate of 5 °C/min and hold for 1 hour to initiate the reaction.
-
Ramp the temperature to 600 °C at a rate of 1-2 °C/min and hold for 2-3 hours to ensure complete fluorination and removal of byproducts (NH₃, H₂O) and excess NH₄HF₂.
-
-
Cooling: Allow the furnace to cool naturally to room temperature.
-
Product Collection: The resulting white or light purple powder is anhydrous NdF₃.
Characterization by Powder X-ray Diffraction (PXRD)
PXRD is the primary technique used to confirm the crystalline phase and determine the lattice parameters of the synthesized NdF₃.
-
Sample Preparation: Finely grind a small amount of the synthesized NdF₃ powder using an agate mortar and pestle to ensure random crystal orientation.
-
Data Collection:
-
Mount the powdered sample on a zero-background sample holder.
-
Use a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the peak positions (2θ values) in the resulting diffractogram.
-
Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., Powder Diffraction File, PDF) to confirm the NdF₃ tysonite phase.
-
Perform Rietveld refinement on the diffraction data to accurately determine the lattice parameters (a, c) and confirm the space group.
-
References
- 1. aflow.org [aflow.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WebElements Periodic Table » Neodymium » neodymium trifluoride [winter.group.shef.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
